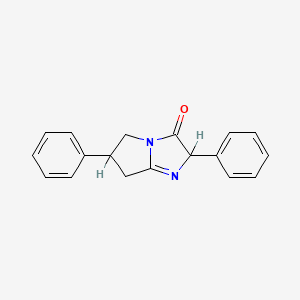
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is a heterocyclic compound that features a fused pyrroloimidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrroline with substituted benzaldehydes in the presence of a catalyst. The reaction is usually carried out in a solvent such as dichloromethane or methanol, and the cyclization is facilitated by the addition of formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structures.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the pyrroloimidazole structure.
Pyrrole: Another nitrogen-containing heterocycle that can be a precursor to more complex structures.
Uniqueness
2,5,6,7-Tetrahydro-2,6-diphenyl-3H-pyrrolo(1,2-a)imidazol-3-one is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Eigenschaften
CAS-Nummer |
76696-79-2 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
2,6-diphenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one |
InChI |
InChI=1S/C18H16N2O/c21-18-17(14-9-5-2-6-10-14)19-16-11-15(12-20(16)18)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2 |
InChI-Schlüssel |
YQNBIXHEMKKJLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN2C1=NC(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


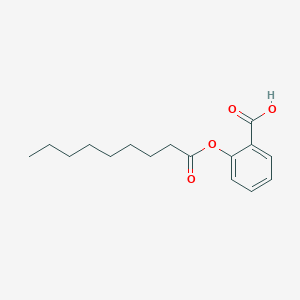

![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

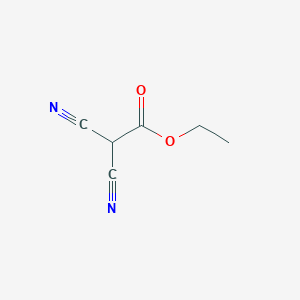

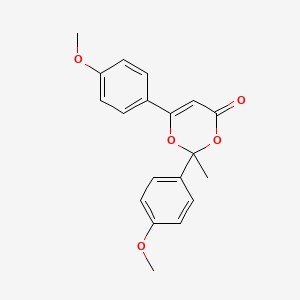
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
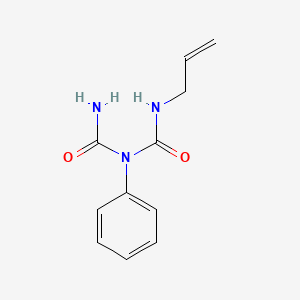
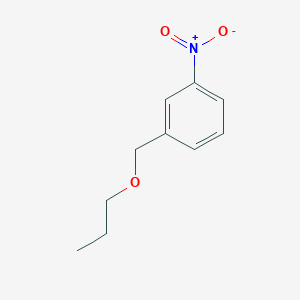
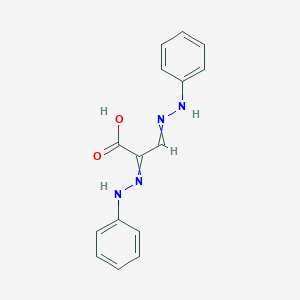

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
